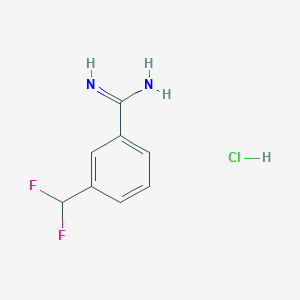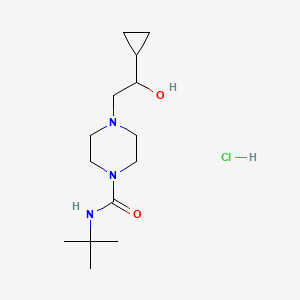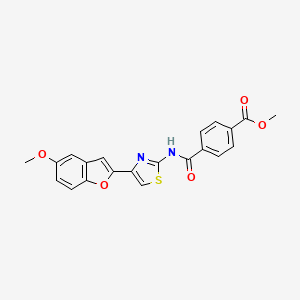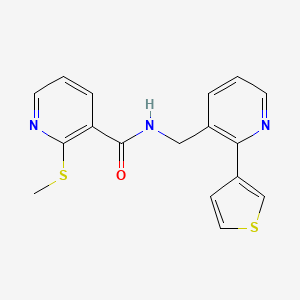![molecular formula C14H17N3O2 B2777590 3-(dimethylamino)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide CAS No. 2034404-21-0](/img/structure/B2777590.png)
3-(dimethylamino)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(dimethylamino)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a chemical compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with a dimethylamino group and a 5-methylisoxazol-4-ylmethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the formation of the 5-methylisoxazole ring, followed by its attachment to the benzamide core. The dimethylamino group is then introduced through a substitution reaction.
Formation of 5-Methylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to Benzamide Core: The 5-methylisoxazole is then reacted with a benzamide derivative under conditions that facilitate the formation of the desired bond.
Introduction of Dimethylamino Group: Finally, the dimethylamino group is introduced through a substitution reaction, often using dimethylamine as the reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(dimethylamino)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dimethylamino group or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
3-(dimethylamino)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.
作用機序
The mechanism of action of 3-(dimethylamino)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The dimethylamino group and the isoxazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects.
類似化合物との比較
Similar Compounds
3-(dimethylamino)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide: shares structural similarities with other benzamide derivatives and isoxazole-containing compounds.
5-Methylisoxazol-3-yl)methanol: A related compound with a similar isoxazole ring but different functional groups.
(3-Bromo-5-methyl-isoxazol-4-yl)-methanol: Another similar compound with a bromine substitution on the isoxazole ring.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
特性
IUPAC Name |
3-(dimethylamino)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-12(9-16-19-10)8-15-14(18)11-5-4-6-13(7-11)17(2)3/h4-7,9H,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUWKXFRGBFXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC(=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-(3-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2777509.png)
![3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B2777510.png)
![2,4-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2777514.png)
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2777515.png)
![N-(4-bromophenyl)-4-[4-(dipropylamino)benzenecarbothioyl]piperazine-1-carbothioamide](/img/structure/B2777516.png)

![N-(2-chlorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2777518.png)
![2-(4-Chlorophenyl)-1-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2777519.png)


![(E)-2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2777523.png)
methanone](/img/structure/B2777527.png)

![(E)-2-(3-(5-nitrothiophen-2-yl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2777529.png)
